molecular formula C13H14N2 B1172066 Solvent orange 55 CAS No. 12226-86-7

Solvent orange 55

Cat. No.: B1172066
CAS No.: 12226-86-7
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Description

Solvent Orange dyes are typically organic compounds used as colorants in industrial applications like plastics, inks, coatings, and textiles. These dyes are characterized by their solubility in non-polar solvents and stability under processing conditions. While direct information on Solvent Orange 55 is absent, comparisons can be drawn with structurally or functionally similar compounds, such as Solvent Oranges 54, 56, 107, 14, and 3, which are discussed in the evidence.

Properties

CAS No.

12226-86-7

Molecular Formula

C13H14N2

Synonyms

Solvent orange 55

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Solvent Orange 55’s analogs based on physicochemical properties, applications, and performance metrics derived from the provided evidence.

Table 1: Comparative Analysis of Solvent Orange Dyes

Property Solvent Orange 54 Solvent Orange 56 Solvent Orange 107 Solvent Orange 14 Solvent Orange 3
CAS Number 12237-30-8 Not provided 185766-20-5 Not provided Not provided
Chemical Class 1:2 Chromium complex Azo dye Azo dye (fluorescent) Organic pigment (C₂₂H₁₇N₅) Not specified
Solubility Insoluble in water Soluble in ethanol, Cellosolve Soluble in organic solvents Soluble in acetone, toluene Compatible with wide solvents
Thermal Stability 200°C (min) 180°C Not specified Good Not specified
Light Fastness 6-7 (excellent) ISO "Well" Not specified Good Not specified
Key Applications Paints, inks, leather, coatings Textiles, plastics Plastics, bio-staining, inks Inks, coatings, plastics Paper coloring
Regulatory Compliance Not specified Not specified FDA, EU 10/2011 (food contact) General industrial use Not specified

Key Findings:

Chemical Diversity: Solvent Orange 54 is a metal-complex dye (1:2 Cr), offering superior thermal stability (200°C) and light fastness (6-7), making it ideal for high-temperature applications like automotive coatings . Solvent Oranges 56, 107, and 14 are azo dyes, with Solvent Orange 107 exhibiting fluorescence for specialized uses in bio-staining and diagnostics .

Performance Metrics :

  • Solvent Orange 54 outperforms others in heat resistance, critical for industrial coatings exposed to harsh conditions .
  • Solvent Orange 107 meets stringent regulatory standards (e.g., EU 10/2011) for food-contact materials, a unique advantage among peers .

Application-Specific Suitability :

  • Solvent Orange 3 is optimized for paper coloring due to its solvent compatibility and ease of integration .
  • Solvent Orange 14 ’s solubility in acetone and toluene makes it versatile for inks and coatings .

Research Implications and Gaps

  • The absence of data on this compound in the provided evidence highlights a critical research gap. Future studies should prioritize its characterization relative to analogs.
  • Functional similarities (e.g., azo-based structures) suggest this compound may share properties like moderate light fastness and solubility in organic solvents, but experimental validation is required.

Notes

  • The comparisons are based on compounds with overlapping industrial uses or chemical classes.
  • Regulatory and safety data vary significantly; for example, Solvent Orange 107 is certified for food-contact applications, whereas others lack such documentation .

Q & A

Q. How can conflicting data on this compound’s thermal stability in polypropylene be resolved?

  • Methodological Answer : Apply thermogravimetric analysis (TGA) under both oxidative and inert atmospheres (N₂ vs. air) to isolate degradation pathways. Pair with differential scanning calorimetry (DSC) to detect phase transitions. Cross-reference with pyrolysis-GC/MS to identify decomposition byproducts. Statistical tools like ANOVA can determine if discrepancies arise from experimental variables (e.g., heating rate, polymer crystallinity) .

Q. What advanced computational methods predict this compound’s solvatochromic behavior in nonpolar solvents?

  • Methodological Answer : Use density functional theory (DFT) with solvent continuum models (e.g., COSMO-RS) to simulate electronic transitions. Compare computed excitation energies (TD-DFT) with experimental UV-Vis data. Validate with multi-parameter linear solvation energy relationships (LSERs) to quantify solvent polarity and hydrogen-bonding effects .

Q. How do trace impurities in this compound impact its performance in liquid crystal displays (LCDs)?

  • Methodological Answer : Employ HPLC with diode-array detection (DAD) to quantify impurities (e.g., unreacted intermediates). Correlate impurity profiles with electro-optical performance metrics (e.g., response time, contrast ratio) using multivariate regression. For thresholds, reference ICH Q3A guidelines for impurities in pharmaceuticals, adapting acceptance criteria to LCD applications .

Data Contradiction & Validation

Q. Why do reported molar extinction coefficients (ε) for this compound vary across studies?

  • Methodological Answer : Calibrate spectrophotometers with certified standards (e.g., potassium dichromate). Report ε values with solvent-specific parameters (refractive index, temperature). Discrepancies may arise from aggregation at high concentrations—perform Beer-Lambert linearity checks (R² > 0.99) and use dynamic light scattering (DLS) to detect aggregation .

Q. How to address inconsistencies in ecotoxicity data for this compound in aquatic environments?

  • Methodological Answer : Standardize test organisms (e.g., Daphnia magna vs. Danio rerio) and exposure protocols (OECD 202/203). Account for environmental variables (pH, dissolved organic carbon) using quantitative structure-activity relationship (QSAR) models. Publish raw data in open repositories to enable meta-analyses .

Experimental Design & Optimization

Q. What factorial design optimizes this compound’s dyeing efficiency on nylon fibers?

  • Methodological Answer : Apply a Box-Behnken design (BBD) with factors like dye concentration (0.5–2.5% w/w), pH (4–6), and temperature (70–90°C). Measure color strength (K/S values) via reflectance spectroscopy. Use response surface methodology (RSM) to model interactions and identify optimal conditions .

Q. How to design a study evaluating this compound’s migration resistance in food-contact plastics?

  • Methodological Answer : Simulate migration using EU 10/2011 protocols: expose plastic films to food simulants (e.g., 10% ethanol for aqueous foods) at 40°C for 10 days. Quantify dye migration via HPLC-MS/MS, ensuring detection limits < 10 ppb. Include positive controls (e.g., Sudan Red) and validate recovery rates (80–120%) .

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